molecular formula C17H17NO7S B120742 dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate CAS No. 909247-46-7

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate

Cat. No.: B120742
CAS No.: 909247-46-7
M. Wt: 379.4 g/mol
InChI Key: QQSJODYQARZVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its pyridine ring structure, which is substituted with a methylphenylsulfonyl group and two ester groups. The presence of these functional groups imparts specific reactivity and stability to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with a suitable pyridine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using dimethyl sulfate or a similar esterifying agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the ester groups influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Diethyl Ester
  • 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dipropyl Ester
  • 4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dibutyl Ester

Uniqueness

The uniqueness of dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the dimethyl ester variant offers a balance of solubility and stability, making it particularly useful in various applications .

Properties

IUPAC Name

dimethyl 4-[(4-methylphenyl)sulfonyloxymethyl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S/c1-11-4-6-13(7-5-11)26(21,22)25-10-12-8-14(16(19)23-2)18-15(9-12)17(20)24-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJODYQARZVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468252
Record name AGN-PC-00B56O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909247-46-7
Record name AGN-PC-00B56O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.